Cas no 64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol)

(S)-1-Phenyl-2-propyn-1-ol structure
(S)-1-Phenyl-2-propyn-1-ol structure
상품 이름:(S)-1-Phenyl-2-propyn-1-ol
CAS 번호:64599-56-0
MF:C9H8O
메가와트:132.1592
MDL:MFCD00210084
CID:499818
PubChem ID:6999870

(S)-1-Phenyl-2-propyn-1-ol 화학적 및 물리적 성질

이름 및 식별자

    • (S)-1-Phenyl-2-propyn-1-ol
    • (R)-1-Phenyl-2-Propyn-1-ol
    • (S)-1-phenylprop-2-yn-1-ol
    • Benzenemethanol, a-ethynyl-, (aS)-
    • (-)-(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
    • (1R)-(-)-1-phenyl-2-propynol
    • (R)-(-)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
    • (R)-(-)-1-phenyl-2-propyn-1-ol
    • (R)-(-)-1-phenyl-prop-2-yn-1-ol
    • (R)-(+)-1-phenyl-2-propyn-1-ol
    • (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
    • (R)-1-phenyl-2-propynol
    • (R)-1-phenyl-prop-2-yn-1-ol
    • (R)-1-phenyltetrahydroisoquinoline
    • (S)-1-Phenyl-1,2,3,
    • AC1LQT1C
    • ANW-71839
    • CTK5J5836
    • SureCN1668148
    • (1S)-1-phenylprop-2-yn-1-ol
    • (S)-
    • A-Ethynylbenzyl alcohol
    • 3-hydroxy-3-phenyl-prop-1-yne
    • (S)-1-Phenyl-2-propyne-1-ol
    • KM0867
    • 4836AJ
    • CS-0109874
    • EN300-214065
    • (S)-1-Phenyl-2-propyn-1-ol, >=99.0% (sum of enantiomers, GC)
    • AMY20011
    • A867856
    • N-(1-Phenethylpiperidin-4-yl)-N-phenylbezo[d][1,3]dioxole-5-carboxamide
    • AS-31842
    • (S)-alpha-Ethynylbenzyl alcohol
    • AKOS022183151
    • 64599-56-0
    • SCHEMBL235417
    • MFCD00210084
    • MDL: MFCD00210084
    • 인치: 1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1
    • InChIKey: UIGLAZDLBZDVBL-VIFPVBQESA-N
    • 미소: O([H])[C@@]([H])(C#C[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

계산된 속성

  • 정밀분자량: 132.05754
  • 동위원소 질량: 132.057514874g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 136
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 20.2

실험적 성질

  • 색과 성상: 사용할 수 없음
  • 밀도: 1.067 g/mL at 20 °C(lit.)
  • 비등점: 210.9°C at 760 mmHg
  • 플래시 포인트: 화씨 온도: 210.2°f
    섭씨: 99 ° c
  • 굴절률: n20/D 1.551
  • PSA: 20.23
  • LogP: 1.35320
  • 광학 활성: [α]20/D +28±2°, c = 3.2% in chloroform
  • 용해성: 사용할 수 없음

(S)-1-Phenyl-2-propyn-1-ol 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H302
  • 위험물 운송번호:UN 2810 6.1/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 22
  • 보안 지침: 26-36/37/39
  • 위험물 표지: Xn
  • 위험 용어:22

(S)-1-Phenyl-2-propyn-1-ol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-214065-5.0g
(1S)-1-phenylprop-2-yn-1-ol
64599-56-0 95%
5.0g
$1000.0 2023-02-22
Enamine
EN300-214065-0.5g
(1S)-1-phenylprop-2-yn-1-ol
64599-56-0 95%
0.5g
$215.0 2023-09-16
eNovation Chemicals LLC
K54447-0.25g
(S)-1-PHENYL-2-PROPYN-1-OL
64599-56-0 97%
0.25g
$200 2023-09-03
TRC
P400338-250mg
(S)-1-Phenyl-2-propyn-1-ol
64599-56-0
250mg
$ 275.00 2022-06-03
Alichem
A019110024-5g
(S)-1-Phenylprop-2-yn-1-ol
64599-56-0 97%
5g
$1065.75 2023-09-01
Chemenu
CM109966-5g
(S)-1-Phenylprop-2-yn-1-ol
64599-56-0 95+%
5g
$654 2021-06-17
Apollo Scientific
OR470118-250mg
(S)-1-Phenyl-2-propyn-1-ol
64599-56-0
250mg
£126.00 2023-04-13
eNovation Chemicals LLC
D689606-1g
(S)-1-Phenyl-2-propyn-1-ol
64599-56-0 >97%
1g
$385 2024-07-20
Alichem
A019110024-1g
(S)-1-Phenylprop-2-yn-1-ol
64599-56-0 97%
1g
$351.52 2023-09-01
Enamine
EN300-214065-0.05g
(1S)-1-phenylprop-2-yn-1-ol
64599-56-0 95%
0.05g
$64.0 2023-09-16

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:64599-56-0)(S)-1-Phenyl-2-propyn-1-ol
A867856
순결:99%
재다:5g
가격 ($):1119.0